molecular formula C9H8ClFO2 B3000229 2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone CAS No. 1823324-98-6

2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone

Cat. No. B3000229
CAS RN: 1823324-98-6
M. Wt: 202.61
InChI Key: SCQJMPPWBOUTFJ-UHFFFAOYSA-N
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Description

“2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. Unfortunately, the specific molecular structure for “2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone” is not provided in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties for “2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone” are not provided in the searched resources .

Scientific Research Applications

Pharmacology: Antiviral and Anticancer Research

This compound has been explored for its potential use in pharmacology, particularly in the synthesis of nucleoside analogues which are crucial in antiviral and anticancer therapies. The fluoro and chloro substituents on the phenyl ring can be instrumental in creating compounds that mimic the physiological counterparts of nucleosides, thereby interfering with viral replication or cancer cell proliferation .

Organic Synthesis: Building Blocks for Complex Molecules

In organic synthesis, “2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone” serves as a versatile building block. Its reactive ketone group can undergo various chemical reactions, making it a valuable precursor for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals .

Medicinal Chemistry: Drug Design and Development

The compound’s unique structure is beneficial in medicinal chemistry for the design and development of new drugs. Its halogen atoms can be replaced through various chemical reactions, allowing for the creation of a wide range of derivatives with potential therapeutic effects .

Biochemistry: Enzyme Inhibition Studies

Researchers in biochemistry utilize this compound to study enzyme inhibition. The specific arrangement of substituents can be designed to interact with particular enzymes, providing insights into enzyme function and aiding in the development of enzyme inhibitors .

Chemical Engineering: Process Optimization

In chemical engineering, this compound is used to optimize chemical processes. Its stability under different conditions makes it an excellent candidate for studying reaction kinetics and process optimization in the production of fine chemicals .

Industrial Applications: Material Science

“2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone” finds applications in material science, particularly in the development of new polymers and coatings. Its molecular structure can impart specific properties to materials, such as increased resistance to degradation .

Analytical Chemistry: Chromatography Standards

Due to its distinct chemical properties, this compound is used as a standard in chromatography to help identify and quantify similar compounds in complex mixtures, enhancing the accuracy of analytical methods .

Environmental Chemistry: Pollutant Degradation

Lastly, the compound’s reactivity is harnessed in environmental chemistry for the degradation of pollutants. Its ability to participate in various chemical reactions makes it a potential catalyst or reactant in the breakdown of harmful environmental contaminants .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, the specific safety and hazards for “2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone” are not provided in the searched resources .

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , indicating that this compound might interact with transition metals or organoboron reagents in biochemical reactions.

Mode of Action

It’s plausible that it may participate in electrophilic aromatic substitution reactions , similar to other halogenated aromatic compounds. In such reactions, an electrophile (a molecule that seeks electrons) reacts with an aromatic system, leading to the substitution of a hydrogen atom on the aromatic ring with the electrophile .

Biochemical Pathways

It’s possible that this compound could be involved in the synthesis of various thiazole derivatives , which have diverse biological activities.

Pharmacokinetics

The compound’s molecular weight, polarity, and solubility would likely influence its bioavailability and pharmacokinetic properties .

Result of Action

Similar compounds have shown antimicrobial activities , suggesting that this compound might also exhibit similar biological effects.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical species could influence the action, efficacy, and stability of 2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone. For instance, similar compounds are typically stored in an inert atmosphere at room temperature , indicating that these conditions might be optimal for maintaining the compound’s stability and efficacy.

properties

IUPAC Name

2-chloro-1-(3-fluoro-5-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-8-3-6(9(12)5-10)2-7(11)4-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQJMPPWBOUTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone

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